2-Chloro-6-[(3-phenylbutyl)amino]benzamide
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Overview
Description
2-Chloro-6-[(3-phenylbutyl)amino]benzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research. This compound, with its unique structure, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[(3-phenylbutyl)amino]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including spectroscopic and chromatographic techniques, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[(3-phenylbutyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-6-[(3-phenylbutyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tumor, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It finds use in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[(3-phenylbutyl)amino]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 2-Chloro-6-[(3-phenylbutyl)amino]benzoic acid
Uniqueness
2-Chloro-6-[(3-phenylbutyl)amino]benzamide stands out due to its unique structural features, which confer specific reactivity and biological activity.
Properties
Molecular Formula |
C17H19ClN2O |
---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-chloro-6-(3-phenylbutylamino)benzamide |
InChI |
InChI=1S/C17H19ClN2O/c1-12(13-6-3-2-4-7-13)10-11-20-15-9-5-8-14(18)16(15)17(19)21/h2-9,12,20H,10-11H2,1H3,(H2,19,21) |
InChI Key |
LBXRCJWCRQBHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1=C(C(=CC=C1)Cl)C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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